molecular formula C3HBrF4 B1272975 2-Bromo-1,3,3,3-tetrafluoropropene CAS No. 396716-43-1

2-Bromo-1,3,3,3-tetrafluoropropene

Cat. No. B1272975
CAS RN: 396716-43-1
M. Wt: 192.94 g/mol
InChI Key: GJAJMLHFWTWPES-UHFFFAOYSA-N
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Description

2-Bromo-1,3,3,3-tetrafluoropropene is a halogenated alkene . It is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It can be added to N2 gas to enhance its fire suppression efficiency .


Synthesis Analysis

2-Bromo-1,3,3,3-tetrafluoropropene may be used in the synthesis of 3,3,3-trifluoropropynyllithium anion via treatment with lithium diisopropylamide at a very low temperature (-78°C) .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1,3,3,3-tetrafluoropropene is C3HBrF4 . The molecular weight is 192.94 g/mol .


Chemical Reactions Analysis

Five possible reaction pathways between 2-Bromo-1,3,3,3-tetrafluoropropene and OH radicals have been found . The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .


Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-1,3,3,3-tetrafluoropropene is 29-32°C and its density is 1.811±0.06 g/cm3 . The refractive index is 1.3550 .

Scientific Research Applications

Refrigeration

“2-Bromo-1,3,3,3-tetrafluoroprop-1-ene” is a hydrofluoroolefin that has been developed as a “fourth generation” refrigerant to replace fluids such as R-134a . It’s used in automotive air-conditioning and other applications .

Blowing Agent

This compound is used as a blowing agent for foam and aerosol applications . The blowing agent helps to create a cellular structure from a liquid plastic resin, and in the case of foam, it enhances its insulating properties.

Air Horns and Gas Dusters

“2-Bromo-1,3,3,3-tetrafluoroprop-1-ene” is used in air horns and gas dusters . In air horns, it acts as a propellant to create the loud noise, and in gas dusters, it’s used to clean electronic equipment and other sensitive devices.

Thermophysical Property Models

Engineers and equipment designers use thermophysical property models of “2-Bromo-1,3,3,3-tetrafluoroprop-1-ene” to assist in their work . These models cover the entire fluid range including vapor, liquid, and supercritical regions .

Chemical Synthesis

“2-Bromo-1,3,3,3-tetrafluoroprop-1-ene” is used in chemical synthesis . It’s a key ingredient in the production of various chemical compounds.

Research and Development

This compound is used in research and development in the field of chemistry . Its unique properties make it a valuable resource for scientists studying new chemical reactions and processes.

Mechanism of Action

Target of Action

2-Bromo-1,3,3,3-tetrafluoroprop-1-ene, also known as 2-Bromo-1,3,3,3-tetrafluoropropene, is a synthetic compound with a variety of applications. It has been used as a flame retardant and a lubricant additive , suggesting that its targets may be related to these applications.

Action Environment

The action of 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant may be affected by the presence of other compounds, temperature, and pressure . As a lubricant additive, its action may be influenced by the properties of the other compounds present, as well as physical conditions such as temperature and pressure

Safety and Hazards

2-Bromo-1,3,3,3-tetrafluoropropene is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

2-Bromo-1,3,3,3-tetrafluoropropene is finding application as a fire extinguishing agent in confined spaces . It is being considered as a replacement for former cooling agents that have been phased out due to their global warming potential or ozone-depleting potential .

properties

IUPAC Name

2-bromo-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJMLHFWTWPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381175
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

396716-43-1
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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